molecular formula C15H15FN6OS2 B2545133 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide CAS No. 394237-58-2

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide

Cat. No.: B2545133
CAS No.: 394237-58-2
M. Wt: 378.44
InChI Key: PYMFTBRYJROBEW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a butanamide side chain modified with a 4-methyl-4H-1,2,4-triazole-3-thio moiety. Its structure combines heterocyclic systems known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The fluorophenyl group enhances electronic effects and metabolic stability, while the triazole-thioether linkage may contribute to redox-modulating properties .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6OS2/c1-3-11(24-15-21-17-8-22(15)2)12(23)18-14-20-19-13(25-14)9-4-6-10(16)7-5-9/h4-8,11H,3H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMFTBRYJROBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency : The benzylthio-substituted compound (5h, 88% yield) demonstrates higher synthetic efficiency compared to ethylthio or chlorobenzyl analogs . The target compound’s synthesis likely requires multi-step protocols similar to those in and , involving cyclization and thioether formation.
  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve lipophilicity and bioavailability compared to chlorophenyl derivatives (e.g., 5e) .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound Type (Evidence Source) IR Absorptions (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Notable Features
Target Compound Expected: ~1250 (C=S), ~1660 (C=O) Aromatic H: 7.2–8.3; CH3: ~2.5 Fluorine-induced deshielding effects
Hydrazinecarbothioamides ([4–6], ) 1243–1258 (C=S), 1663–1682 (C=O) NH: 7.5–8.0; aromatic H: 7.1–7.9 Tautomerism absent in triazole forms
1,2,4-Triazole-3-thiones ([7–9], ) 1247–1255 (C=S), no C=O NH: 8.0–8.5; aromatic H: 7.3–7.8 Thione tautomer confirmed
Pyridin-2-yl Derivatives (8a–c, ) 1605–1719 (C=O) CH3: 2.4–2.8; aromatic H: 7.4–8.3 Dual carbonyl groups enhance polarity

Key Observations :

  • The target compound’s IR and NMR profiles align with triazole-thioethers (C=S at ~1250 cm⁻¹, aromatic protons at δ 7.2–8.3) but differ from hydrazinecarbothioamides due to the absence of a free NH group .
  • Fluorine substituents may downfield-shift adjacent protons in NMR due to electronegativity .

Key Observations :

  • The target compound’s 4-methyl-1,2,4-triazole-thioether group is structurally analogous to compounds with confirmed antimicrobial and anticancer activities .
  • Fluorophenyl groups may enhance target specificity in kinase inhibition compared to non-halogenated analogs .

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